2,5-Hexanedione-D10

Description

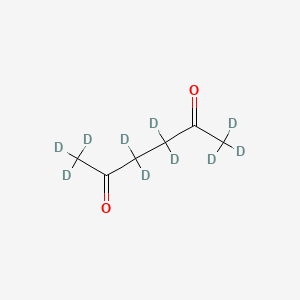

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,4,4,6,6,6-decadeuteriohexane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVAMHKKJGICOG-MWUKXHIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])C(=O)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 2,5-Hexanedione-D10 in Modern Toxicology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2,5-Hexanedione-D10 in toxicology, primarily focusing on its role as a critical internal standard for the biomonitoring of n-hexane exposure. This document details the underlying toxicological principles, analytical methodologies, and data interpretation, offering a valuable resource for professionals in toxicological research and occupational health.

Introduction: The Neurotoxicity of n-Hexane and the Significance of 2,5-Hexanedione

n-Hexane is a volatile organic compound widely used in industrial settings as a solvent in products such as glues, varnishes, and cleaning agents.[1] Chronic exposure to n-hexane is a significant occupational hazard, leading to a debilitating peripheral neuropathy characterized by symptoms ranging from numbness and weakness in the extremities to severe motor impairment.[1] The toxicity of n-hexane is not caused by the parent compound itself, but rather by its metabolites, with 2,5-hexanedione (2,5-HD) being the ultimate neurotoxic agent.[1][2][3]

The metabolism of n-hexane occurs primarily in the liver via the cytochrome P450 enzyme system. Through a series of oxidative reactions, n-hexane is converted to 2-hexanol, then to 2-hexanone, and ultimately to 2,5-hexanedione. It is this γ-diketone structure of 2,5-hexanedione that is responsible for its neurotoxicity. 2,5-Hexanedione reacts with the ε-amino groups of lysine residues in neurofilament proteins, leading to cross-linking and aggregation. This disrupts the normal axonal transport system, causing axonal swelling and degeneration, which manifests as peripheral neuropathy.

Given its direct role in n-hexane-induced neurotoxicity, the quantification of 2,5-hexanedione in biological matrices, particularly urine, is the most reliable method for assessing exposure to n-hexane.

The Critical Role of 2,5-Hexanedione-D10 as an Internal Standard

In quantitative analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS/MS), the use of an internal standard is crucial for achieving accurate and precise results. An internal standard is a compound that is chemically similar to the analyte of interest but can be differentiated by the analytical instrument. It is added in a known quantity to all samples, calibrators, and quality controls.

2,5-Hexanedione-D10 is the deuterated analog of 2,5-hexanedione, meaning that ten hydrogen atoms in the molecule have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass, which is easily distinguishable by a mass spectrometer, but with nearly identical chemical and physical properties to the non-deuterated analyte. This makes 2,5-Hexanedione-D10 an ideal internal standard for the quantification of 2,5-hexanedione for the following reasons:

-

Correction for Sample Preparation Variability: During the extraction of 2,5-hexanedione from complex biological matrices like urine, some of the analyte may be lost. Since 2,5-Hexanedione-D10 behaves identically to 2,5-hexanedione during extraction, any loss will be proportional for both compounds. By measuring the ratio of the analyte to the internal standard, the variability in extraction recovery is effectively cancelled out.

-

Compensation for Instrumental Drift: The performance of analytical instruments can fluctuate over time. The use of an internal standard corrects for variations in injection volume and detector response, leading to more robust and reproducible results.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard, such as 2,5-Hexanedione-D10, is considered the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry. This approach significantly improves the accuracy and precision of the measurement.

Quantitative Data for 2,5-Hexanedione Analysis

The following table summarizes key quantitative parameters from various validated methods for the analysis of 2,5-hexanedione in urine. These methods often employ an internal standard, and while not all studies explicitly used 2,5-Hexanedione-D10, the data is representative of the performance of such assays.

| Parameter | GC-MS Method 1 | GC-MS Method 2 | LC-MS/MS Method |

| Linearity Range | Not Specified | 0.1 - 2.0 µg/mL | 0.05 - 10 mg/L |

| Limit of Detection (LOD) | Not Specified | 0.054 µg/mL | 0.05 mg/L (in urine) |

| Limit of Quantification (LOQ) | Not Specified | 0.18 µg/mL | Not Specified |

| Intra-day Precision (%RSD) | < 6% | 1.65% - 5.16% | 1.3% - 5.3% |

| Inter-day Precision (%RSD) | Not Specified | Not Specified | 1.3% - 5.3% |

| Accuracy/Recovery | 78.9% | 99.16% - 114.13% | Not Specified |

| Internal Standard | Not Specified | Not Specified | Not Specified |

Experimental Protocols

The following is a representative, detailed experimental protocol for the determination of total 2,5-hexanedione in urine using GC-MS with 2,5-Hexanedione-D10 as an internal standard. This protocol is a synthesis of methodologies described in the scientific literature.

Reagents and Materials

-

2,5-Hexanedione standard

-

2,5-Hexanedione-D10 internal standard

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Urine collection cups

-

Glass culture tubes with screw caps

-

Centrifuge

-

Water bath or heating block

-

Gas chromatograph-mass spectrometer (GC-MS)

Sample Preparation (Acid Hydrolysis and Liquid-Liquid Extraction)

-

Urine Collection: Collect a spot urine sample in a clean, sterile container.

-

Aliquoting and Spiking: Transfer a 5 mL aliquot of the urine sample to a glass culture tube. Add a known amount of 2,5-Hexanedione-D10 internal standard solution.

-

Acid Hydrolysis: Adjust the pH of the urine sample to approximately 0.5 by adding concentrated HCl. This step is crucial for hydrolyzing the conjugates of 2,5-hexanedione, thereby measuring the "total" 2,5-hexanedione concentration.

-

Heating: Cap the tube tightly and heat in a water bath at 90-100°C for 30 minutes.

-

Cooling: Cool the sample to room temperature.

-

Liquid-Liquid Extraction: Add 2 mL of dichloromethane to the tube.

-

Vortexing and Centrifugation: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing. Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Transfer for Analysis: Transfer the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent GC or equivalent.

-

Mass Spectrometer: Agilent MS or equivalent.

-

Column: HP-5 (Crosslinked methyl siloxane), 30 m x 0.320 mm, 0.25 µm film thickness or similar.

-

Carrier Gas: Helium at a constant flow rate of 2 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 80°C, hold for 5 minutes.

-

Ramp 2: 20°C/min to 200°C, hold for 5 minutes.

-

-

Detector Temperature: 300°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Spectrometry Mode: Selected Ion Monitoring (SIM).

-

Ions for 2,5-Hexanedione: m/z 55 and 99.

-

Ions for 2,5-Hexanedione-D10: m/z (expected to be higher due to deuterium labeling, e.g., m/z 62 and 108, to be confirmed with the specific standard).

-

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards by spiking blank urine with known concentrations of 2,5-hexanedione and a constant concentration of 2,5-Hexanedione-D10.

-

Calibration Curve: Process the calibration standards alongside the unknown samples. Construct a calibration curve by plotting the ratio of the peak area of 2,5-hexanedione to the peak area of 2,5-Hexanedione-D10 against the concentration of 2,5-hexanedione.

-

Quantification: Determine the concentration of 2,5-hexanedione in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of n-Hexane

Metabolic activation of n-hexane to its neurotoxic metabolite, 2,5-hexanedione.

Experimental Workflow for 2,5-Hexanedione Analysis

A typical experimental workflow for the quantification of 2,5-hexanedione in urine.

Conclusion

2,5-Hexanedione-D10 is an indispensable tool in the field of toxicology for the accurate and reliable biomonitoring of n-hexane exposure. Its use as an internal standard in isotope dilution mass spectrometry methods minimizes analytical variability and enhances data quality. A thorough understanding of the metabolic pathway of n-hexane, coupled with robust and validated analytical protocols, is essential for occupational health professionals and researchers to effectively assess and mitigate the risks associated with n-hexane exposure. This guide provides a foundational understanding and practical framework for the implementation of these critical toxicological analyses.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Hexanedione-D10

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-Hexanedione-D10, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological signaling pathways.

Physical and Chemical Properties

2,5-Hexanedione-D10 is the deuterated form of 2,5-Hexanedione, a significant metabolite of n-hexane and 2-hexanone.[1] While specific experimental data for the deuterated analogue is limited, the physical and chemical properties are expected to be very similar to the non-deuterated compound. The primary difference lies in the molecular weight due to the substitution of ten hydrogen atoms with deuterium.

Table 1: Quantitative Physical and Chemical Data of 2,5-Hexanedione and its Deuterated Analog

| Property | 2,5-Hexanedione | 2,5-Hexanedione-D10 | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | C₆D₁₀O₂ | [2][3] |

| Molecular Weight | 114.14 g/mol | 124.204 g/mol | [2][3] |

| CAS Number | 110-13-4 | 97135-07-4 | |

| Appearance | Colorless to pale yellow liquid | Not specified (expected to be similar) | |

| Odor | Pleasant, sweet-ethereal | Not specified (expected to be similar) | |

| Melting Point | -6 to -5 °C | Not specified (expected to be similar) | |

| Boiling Point | 191 °C at 760 mmHg | Not specified (expected to be similar) | |

| Density | 0.973 g/mL at 25 °C | Not specified (expected to be similar) | |

| Solubility | Miscible with water, alcohol, and ether | Miscible with water, ethanol, and ether | |

| Vapor Pressure | 0.43 mmHg at 20 °C | Not specified (expected to be similar) | |

| Flash Point | 78 °C | Not specified (expected to be similar) | |

| Refractive Index | n20/D 1.425 | Not specified (expected to be similar) |

Synthesis and Reactions

The synthesis of the non-deuterated 2,5-Hexanedione can be achieved through various methods, including the hydrolysis of 2,5-dimethylfuran or the base-catalyzed decomposition of diethyl 2,3-diacetylbutanedioate. A common laboratory-scale synthesis involves the hydrolysis of 2,5-dimethylfuran. Another synthetic route is the photochemical coupling of acetone.

Chemically, 2,5-Hexanedione is a γ-diketone, and its neurotoxicity is attributed to this structural feature. It can react with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form pyrrole adducts. This reaction is central to its mechanism of neurotoxicity, leading to protein cross-linking and disruption of cellular function.

Experimental Protocols

A widely used method for the biological monitoring of n-hexane exposure involves the quantification of its metabolite, 2,5-hexanedione, in urine.

Principle: The method is based on the acid hydrolysis of urine to convert precursors and conjugates into free 2,5-hexanedione, followed by extraction and analysis by gas chromatography (GC).

Detailed Methodology:

-

Sample Preparation: Take a 5 mL urine sample and acidify it to a pH of 0.5 using concentrated hydrochloric acid.

-

Hydrolysis: Heat the acidified sample at 90-100 °C for 30 minutes to hydrolyze any conjugated forms of 2,5-hexanedione.

-

Extraction: After cooling, add sodium chloride and an internal standard dissolved in dichloromethane. Shake the mixture vigorously and then centrifuge to separate the organic and aqueous layers.

-

Analysis: Inject an aliquot of the dichloromethane extract into a gas chromatograph for quantification. A wide-bore column such as DB-1701 is suitable for this analysis.

This protocol can be adapted for the analysis of 2,5-Hexanedione-D10, which is often used as an internal standard in such analytical methods due to its similar chemical behavior and distinct mass.

Analytical methods using capillary gas chromatography and normal-phase high-performance liquid chromatography have been developed for the analysis of 2,5-hexanedione and related neurotoxic chemicals. These methods are crucial for studying the metabolism and disposition of these compounds.

Biological Signaling Pathways

2,5-Hexanedione is a known neurotoxin that can induce apoptosis in neuronal cells. Its toxic effects are mediated through the disruption of key signaling pathways.

2,5-Hexanedione has been shown to downregulate the expression of Nerve Growth Factor (NGF), which subsequently leads to the inhibition of the PI3K/Akt signaling pathway. This pathway is critical for cell survival and proliferation. Inhibition of this pathway by 2,5-hexanedione promotes apoptosis in neuronal cells.

Caption: 2,5-Hexanedione-induced inhibition of the PI3K/Akt signaling pathway.

Recent studies have indicated that the Hippo signaling pathway is also implicated in 2,5-hexanedione-induced apoptosis, particularly in ovarian granulosa cells. The exposure to 2,5-hexanedione can lead to the differential expression of genes within this pathway, ultimately contributing to cell death.

Caption: Role of the Hippo signaling pathway in 2,5-Hexanedione-induced apoptosis.

2,5-Hexanedione is the primary neurotoxic metabolite of n-hexane. The metabolic conversion of n-hexane to 2,5-hexanedione is a critical process in its toxicity profile.

Caption: Metabolic conversion of n-hexane to the neurotoxic 2,5-Hexanedione.

References

A Technical Guide to the Synthesis and Purification of Deuterated 2,5-Hexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of deuterated 2,5-hexanedione, a crucial isotopically labeled compound for various research applications, including metabolic studies and as an internal standard in analytical chemistry. While direct literature on the synthesis of deuterated 2,5-hexanedione is scarce, this document outlines established methods for the synthesis of its non-deuterated analog and proposes a viable pathway for deuteration.

I. Synthesis of 2,5-Hexanedione: A Comparative Overview

Several methods for the synthesis of 2,5-hexanedione from various precursors have been reported. The choice of method often depends on factors such as precursor availability, desired yield, and reaction conditions. A summary of key quantitative data for these methods is presented in Table 1.

| Precursor | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2,5-Dimethylfuran | Acid Hydrolysis | 10% H₂SO₄, Acetic Acid | Water | 75-90 | 36-50 hours | Up to 90% | [1] |

| 2,5-Dimethylfuran | High-Temperature Hydrolysis | Carbon Dioxide | Water | 150 | 15 hours | 95% | [1] |

| 2,5-Dimethylfuran | Biphasic Hydrolysis | HCl, H₂SO₄, or H₃PO₄ | Water/Cyclohexane | 150 | Not specified | Up to 99% | [1] |

| Diethyl 2,3-diacetylbutanedioate | Saponification & Decarboxylation | 5% aq. NaOH | Water/Ether | Room Temperature | Several days | 70% | [1][2] |

| Acetone | Photochemical Coupling | H₂O₂ / UV light | Acetone | Not specified | Minutes (in flow) | 67.4% | |

| Cellulose | One-Pot Conversion | Al₂(SO₄)₃, Pd/C, H₂ | H₂O/THF | 190 | 60 minutes | 80.3% | |

| Lactone of alpha-acetyl-gamma-cyano-gamma-hydroxyvaleric acid | Hydrolysis | NaOH, FeSO₄ | Water | 88 | 380 minutes | 89% |

II. Proposed Synthesis of Deuterated 2,5-Hexanedione (2,5-Hexanedione-d₁₀)

A plausible and efficient route to synthesize fully deuterated 2,5-hexanedione (2,5-hexanedione-d₁₀) involves the photochemical coupling of deuterated acetone (acetone-d₆) in a continuous-flow reactor. This method offers a high yield in a short reaction time.

Experimental Protocol: Photochemical Synthesis of 2,5-Hexanedione-d₁₀

Materials:

-

Acetone-d₆ (99.5 atom % D)

-

Hydrogen peroxide (30% w/w in H₂O)

-

Continuous-flow photochemical reactor with UV lamp

-

FEP tubing

-

Peristaltic pump

Procedure:

-

Prepare a solution of acetone-d₆ containing a catalytic amount of hydrogen peroxide.

-

Pump the solution through the FEP tubing of the continuous-flow photochemical reactor.

-

Irradiate the tubing with the UV light source to initiate the formation of acetonyl-d₅ radicals.

-

The coupling of these radicals will form 2,5-hexanedione-d₁₀.

-

The reaction time is controlled by the flow rate and the length of the reactor tubing, and is typically in the range of minutes.

-

The output from the reactor is a mixture containing 2,5-hexanedione-d₁₀, unreacted acetone-d₆, and byproducts.

III. Purification of Deuterated 2,5-Hexanedione

Purification of the synthesized deuterated 2,5-hexanedione is crucial to remove unreacted starting materials, catalysts, and byproducts. A combination of extraction and distillation is generally effective.

Experimental Protocol: Purification

-

Extraction:

-

Saturate the reaction mixture with potassium carbonate.

-

Extract the aqueous solution with diethyl ether.

-

Wash the ether extract with brine to remove any residual alcohol.

-

Dry the ether extract over anhydrous sodium sulfate.

-

-

Distillation:

-

Filter the dried ether extract to remove the drying agent.

-

Evaporate the diethyl ether under reduced pressure.

-

Distill the remaining liquid in a vacuum. The boiling point of non-deuterated 2,5-hexanedione is 191.4 °C at atmospheric pressure and 85-87 °C at 26.6 hPa. The deuterated analog is expected to have a similar boiling point.

-

Collect the fraction corresponding to pure 2,5-hexanedione-d₁₀.

-

IV. Visualized Workflows

Synthesis Workflow

Caption: Proposed synthesis workflow for deuterated 2,5-hexanedione.

Purification Workflow

Caption: General purification workflow for 2,5-hexanedione.

V. Conclusion

This technical guide provides a comprehensive overview of the synthesis of 2,5-hexanedione and presents a detailed, plausible protocol for the synthesis and purification of its deuterated analog. The proposed photochemical method using deuterated acetone offers a promising route for obtaining this valuable isotopically labeled compound for advanced research applications. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical requirements.

References

2,5-Hexanedione-D10 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,5-Hexanedione-D10, a deuterated analog of the neurotoxic metabolite of n-hexane. This document is intended for professionals in research and development who require detailed technical data and procedural guidance for the use of this compound, primarily as an internal standard in analytical methods.

Chemical and Physical Data

2,5-Hexanedione-D10 is a stable, isotopically labeled form of 2,5-Hexanedione. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of the unlabeled analyte in biological matrices.

| Property | Value |

| Chemical Name | 2,5-Hexanedione-1,1,1,3,3,4,4,6,6,6-d10 |

| Synonyms | 2,5-Hexanedione-d10, Acetonylacetone-d10 |

| CAS Number | 97135-07-4 |

| Molecular Formula | C₆D₁₀O₂ |

| Molecular Weight | 124.204 g/mol |

| Unlabeled CAS No. | 110-13-4 |

| Unlabeled MW | 114.14 g/mol |

Applications in Research and Drug Development

The primary application of 2,5-Hexanedione-D10 is as an internal standard for the quantitative analysis of 2,5-Hexanedione in biological samples, such as urine and tissues, by gas chromatography-mass spectrometry (GC-MS). The unlabeled compound, 2,5-Hexanedione, is the principal neurotoxic metabolite of the industrial solvent n-hexane and its ketone derivative, 2-hexanone. Chronic exposure to n-hexane can lead to peripheral neuropathy, and monitoring the urinary levels of 2,5-Hexanedione is a key method for assessing exposure and toxicological risk.

The use of a stable isotope-labeled internal standard like 2,5-Hexanedione-D10 is crucial for accurate quantification as it co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation patterns in the mass spectrometer, correcting for variations in sample preparation and instrument response.

Metabolic Pathway of n-Hexane

The neurotoxicity of n-hexane is attributed to its biotransformation into 2,5-Hexanedione. Understanding this metabolic pathway is essential for toxicological studies and for interpreting biomonitoring data.

Caption: Metabolic activation of n-hexane to its neurotoxic metabolite, 2,5-hexanedione.

Experimental Protocol: Quantification of 2,5-Hexanedione in Urine by GC-MS

This section details a typical experimental protocol for the determination of "total" 2,5-Hexanedione in urine, which includes both the free metabolite and precursors that are converted to 2,5-Hexanedione upon acid hydrolysis. 2,5-Hexanedione-D10 is used as the internal standard.

Reagents and Materials

-

2,5-Hexanedione-D10 (Internal Standard Stock Solution)

-

2,5-Hexanedione (Calibration Standard Stock Solution)

-

Pooled human urine (from unexposed individuals for blanks and calibration standards)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM), GC grade

-

Glass culture tubes with screw caps

-

Centrifuge

-

GC-MS system

Sample Preparation

-

Aliquoting: Pipette 1.0 mL of urine sample, calibrator, or blank into a glass culture tube.

-

Internal Standard Spiking: Add a known amount of 2,5-Hexanedione-D10 internal standard solution to each tube.

-

Hydrolysis: Add 175 µL of concentrated HCl to each tube to acidify the urine to approximately pH 0.5. Tightly cap the tubes.

-

Heating: Place the tubes in a heating block or water bath at 100°C for 30 minutes to hydrolyze the conjugated metabolites.

-

Cooling: Allow the tubes to cool to room temperature.

-

Extraction: Add 500 µL of dichloromethane to each tube. Vortex vigorously for 1 minute to extract the analyte and internal standard.

-

Phase Separation: Centrifuge the tubes at 3500 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the lower organic layer (dichloromethane) to a GC-MS autosampler vial.

GC-MS Analysis

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-1701).

-

Injection: 1-2 µL of the extract is injected in splitless mode.

-

Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at 45°C, hold for 2 minutes, then ramp to 220°C.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both 2,5-Hexanedione and 2,5-Hexanedione-D10.

-

Quantification: The concentration of 2,5-Hexanedione in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Experimental workflow for the quantification of urinary 2,5-hexanedione.

Safety and Handling

A Safety Data Sheet (SDS) for 2,5-Hexanedione-D10 may not be readily available. In such cases, the safety precautions for the unlabeled compound, 2,5-Hexanedione, should be followed.

-

Hazards: 2,5-Hexanedione is harmful if swallowed or inhaled and causes skin and serious eye irritation. It is suspected of damaging fertility and may cause damage to the nervous system through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing vapors or mist.

-

Storage: Store in a cool, well-ventilated place. Keep container tightly closed.

It is important to note that the toxicological properties of the deuterated compound have not been extensively studied and it should be handled with the same caution as the unlabeled analog.

Commercial Suppliers and Technical Applications of 2,5-Hexanedione-D10: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for 2,5-Hexanedione-D10, a crucial deuterated internal standard. It further details its application in quantitative analytical methods, particularly in the biomonitoring of n-hexane exposure. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require precise and reliable analytical standards.

Commercial Availability of 2,5-Hexanedione-D10

2,5-Hexanedione-D10 is available from several reputable suppliers of stable isotope-labeled compounds. The following table summarizes the quantitative data available from a prominent supplier. Researchers are advised to request a lot-specific Certificate of Analysis for the most accurate and up-to-date information.

| Supplier | Catalog Number | Chemical Purity (by GC) | Isotopic Purity (by NMR) | Available Pack Sizes |

| LGC Standards | H292492 | 98.56%[1] | >95%[1] | 10mg, 100mg, 250mg, 500mg |

| HPC Standards | 689326 | Not specified | Not specified | 1x10mg[2][3] |

| MedchemExpress | HY-Y0315S | Not specified | Not specified | Inquire for sizes |

The Role of 2,5-Hexanedione-D10 in Analytical Methodologies

2,5-Hexanedione is the primary neurotoxic metabolite of the industrial solvent n-hexane. Accurate quantification of this metabolite in biological matrices, such as urine, is essential for monitoring occupational exposure and conducting toxicological studies. The use of a stable isotope-labeled internal standard like 2,5-Hexanedione-D10 is the gold standard for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the accuracy and precision of the results.

The general workflow for utilizing a deuterated internal standard in a quantitative mass spectrometry assay is depicted in the following diagram:

Detailed Experimental Protocols

The following are detailed methodologies for the analysis of 2,5-Hexanedione in urine, adapted from established methods and incorporating the use of 2,5-Hexanedione-D10 as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the determination of total 2,5-Hexanedione in urine and involves acid hydrolysis to convert precursor metabolites into 2,5-Hexanedione.

1. Reagents and Materials:

-

2,5-Hexanedione-D10 solution (e.g., 10 µg/mL in methanol)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM), HPLC grade

-

Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate

-

Derivatizing agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, PFBHA)

-

GC-MS system with a suitable capillary column (e.g., DB-1701 or equivalent)

2. Sample Preparation:

-

To a 5 mL urine sample in a screw-cap glass tube, add a known amount of 2,5-Hexanedione-D10 internal standard solution.

-

Acidify the urine to approximately pH 0.5 by adding concentrated HCl.[4]

-

Cap the tube and heat at 90-100°C for 30 minutes to hydrolyze the conjugated metabolites.

-

Cool the sample to room temperature.

-

Saturate the sample with NaCl.

-

Perform a liquid-liquid extraction by adding 2 mL of dichloromethane and vortexing for 2 minutes.

-

Centrifuge to separate the phases and carefully transfer the organic (bottom) layer to a clean tube.

-

Repeat the extraction step and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

For enhanced sensitivity and chromatographic performance, the extract can be derivatized. This can be achieved by adding a solution of PFBHA in a suitable solvent and incubating at 60°C for 30 minutes.

3. GC-MS Analysis:

-

Injection Volume: 1-2 µL

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 1 minute, ramp to 200°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode.

-

Data Acquisition: Use Selected Ion Monitoring (SIM) for the characteristic ions of derivatized 2,5-Hexanedione and 2,5-Hexanedione-D10.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and specific, and it can be used for the direct measurement of free (unconjugated) 2,5-Hexanedione, or total 2,5-Hexanedione after a hydrolysis step.

1. Reagents and Materials:

-

2,5-Hexanedione-D10 solution (e.g., 1 µg/mL in methanol)

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic Acid

-

Deionized Water

-

LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

A suitable reversed-phase LC column (e.g., C18).

2. Sample Preparation (for free 2,5-Hexanedione):

-

To 1 mL of urine in a microcentrifuge tube, add a known amount of 2,5-Hexanedione-D10 internal standard solution.

-

Vortex briefly.

-

Centrifuge at high speed for 10 minutes to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.2-0.5 mL/min

-

Ion Source: ESI or APCI, positive ion mode.

-

Data Acquisition: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both 2,5-Hexanedione and 2,5-Hexanedione-D10.

Signaling Pathways and Logical Relationships

While 2,5-Hexanedione itself is a metabolite and not directly involved in signaling pathways in the traditional sense, its neurotoxicity stems from its interaction with cellular proteins. The diketone structure of 2,5-Hexanedione allows it to react with primary amine groups on proteins, particularly lysine residues, leading to the formation of pyrrole adducts. These adducts can then undergo further oxidation and cross-linking, ultimately disrupting the structure and function of neurofilaments and other cytoskeletal proteins. This process is a key initiating event in the development of n-hexane-induced peripheral neuropathy.

The following diagram illustrates the logical relationship in the toxicological mechanism of 2,5-Hexanedione:

References

Isotopic Purity of 2,5-Hexanedione-D10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 2,5-Hexanedione-D10, a deuterated analog of 2,5-Hexanedione. This stable isotope-labeled compound is a critical internal standard for mass spectrometry-based quantitative analysis of its non-labeled counterpart, a known neurotoxin and a metabolite of n-hexane. The precise determination of its isotopic purity is paramount for accurate analytical results.

Data on Isotopic Purity

The isotopic purity of commercially available 2,5-Hexanedione-D10 is typically high, ensuring its suitability as an internal standard. While the exact isotopic distribution can vary between batches and suppliers, a representative specification is provided below. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

Table 1: Representative Isotopic Purity of 2,5-Hexanedione-D10

| Isotopic Species | Designation | Abundance (%) |

| Perdeuterated | D10 | > 98% |

| Non-deuterated | D9 | < 2% |

| Other Isotopologues | D1-D8 | < 0.5% |

Synthesis of 2,5-Hexanedione-D10

The synthesis of 2,5-Hexanedione-D10 can be achieved through various methods. A common approach involves the use of deuterated starting materials in a well-established synthetic route for the non-labeled compound. One such method is the hydrolysis of 2,5-dimethylfuran.

Safeguarding Isotopic Purity: A Technical Guide to the Storage and Handling of 2,5-Hexanedione-D10

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the proper storage and safe handling of 2,5-Hexanedione-D10 (CAS 97135-07-4). Adherence to these guidelines is critical to ensure the integrity of the compound for research applications, maintain a safe laboratory environment, and prevent potential health hazards. This document synthesizes safety data and handling protocols, offering a comprehensive resource for laboratory personnel.

Compound Information and Properties

2,5-Hexanedione-D10 is the deuterated form of 2,5-Hexanedione, a metabolite of n-hexane. It is commonly used as an internal standard in mass spectrometry-based applications for the quantification of its non-deuterated counterpart.

| Property | Value |

| Chemical Formula | C₆D₁₀O₂ |

| CAS Number | 97135-07-4 |

| Product Format | Neat |

| Molecular Weight | 124.131 g/mol |

Storage Conditions

Proper storage is paramount to maintaining the chemical stability and isotopic purity of 2,5-Hexanedione-D10.

| Parameter | Recommendation | Source |

| Storage Temperature | +4°C | [1][2] |

| Shipping Temperature | Room Temperature | [1][2] |

| Container | Tightly closed in a dry and well-ventilated place. | [3] |

| Special Precautions | Containers that have been opened must be carefully resealed and kept upright to prevent leakage. |

Safe Handling and Personal Protective Equipment (PPE)

The handling of 2,5-Hexanedione-D10 requires strict adherence to safety protocols to minimize exposure risks. The following recommendations are based on safety data sheets for 2,5-Hexanedione, which are directly applicable to its deuterated analog.

Engineering Controls

-

Ventilation: Ensure adequate ventilation, especially in confined areas. Use in a well-ventilated place.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound.

| PPE Type | Specification | Source |

| Eye Protection | Goggles (European standard - EN 166) | |

| Hand Protection | Protective gloves (Nitrile rubber recommended) | |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | |

| Respiratory Protection | Not required under normal use conditions with adequate ventilation. For large scale/emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary. |

Hygiene Measures

-

Wash hands before breaks and after work.

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Hazard Identification and First Aid

While specific toxicity data for the D10 version is limited, the hazards are considered analogous to the non-deuterated form.

| Hazard | Description | First Aid Measures | Source |

| Skin Irritation | Causes skin irritation. | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. | |

| Eye Irritation | Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | |

| Inhalation | May cause respiratory irritation. | Remove from exposure, lie down. Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. | |

| Ingestion | Harmful if swallowed. | Clean mouth with water. Get medical attention. | |

| Chronic Exposure | May cause damage to the nervous system through prolonged or repeated exposure. | Seek medical attention if you feel unwell. |

Incompatibilities and Hazardous Decomposition

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.

-

Conditions to Avoid: Incompatible products, heat, sparks, open flames, and other sources of ignition.

-

Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO₂).

Experimental Workflow: Use as an Internal Standard

The primary application of 2,5-Hexanedione-D10 is as an internal standard for the quantification of 2,5-Hexanedione in biological matrices. The following workflow outlines a typical experimental protocol.

Caption: Workflow for quantification of 2,5-Hexanedione using 2,5-Hexanedione-D10 as an internal standard.

Detailed Protocol for Sample Preparation and Analysis:

-

Sample Collection: Collect biological samples (e.g., urine, plasma) in appropriate containers.

-

Aliquoting: Thaw samples and aliquot a precise volume into a clean tube.

-

Internal Standard Spiking: Add a known concentration of 2,5-Hexanedione-D10 solution to each sample, calibrator, and quality control sample.

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix.

-

Evaporation: Evaporate the extraction solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection.

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system for separation and detection.

-

Data Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Use the regression equation to determine the concentration of 2,5-Hexanedione in the unknown samples.

Logical Relationship: Hazard Mitigation

The following diagram illustrates the logical flow of mitigating hazards associated with the handling of 2,5-Hexanedione-D10.

References

Spectral Data Analysis of 2,5-Hexanedione-D10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the deuterated form of 2,5-Hexanedione, 2,5-Hexanedione-D10 (CAS: 97135-07-4). This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields who utilize isotopically labeled compounds. Below you will find summarized spectral data, detailed experimental methodologies, and visualizations to facilitate a deeper understanding of this compound's characteristics.

Chemical Structure and Properties

2,5-Hexanedione-D10 is the deuterated analog of 2,5-Hexanedione, a neurotoxic metabolite of n-hexane. The deuteration of all ten hydrogen atoms provides a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses.

| Property | Value |

| Chemical Name | 1,1,1,3,3,4,4,6,6,6-Decadeuteriohexane-2,5-dione |

| Synonyms | Acetonylacetone-D10, 2,5-Dioxohexane-D10 |

| CAS Number | 97135-07-4 |

| Molecular Formula | C₆D₁₀O₂ |

| Molecular Weight | 124.20 g/mol |

Spectral Data Summary

The following tables summarize the available quantitative spectral data for 2,5-Hexanedione-D10. This information is primarily derived from the Certificate of Analysis provided by LGC Standards.[1] For comparative purposes, typical spectral data for the non-deuterated 2,5-Hexanedione is also included.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the substitution of protons with deuterium, the ¹H NMR spectrum of 2,5-Hexanedione-D10 is expected to show a significant reduction or absence of signals in the proton channel. The key information is derived from other NMR techniques.

Table 1: NMR Spectral Data

| Nucleus | 2,5-Hexanedione-D10 | 2,5-Hexanedione (for comparison) |

| ¹H | Conforms to structure, essentially no signal | δ 2.19 (s, 6H), 2.75 (s, 4H) |

| ¹³C | Expected ~δ 29 (CD₂), ~δ 37 (CD₂), ~δ 207 (C=O) | δ 29.7, 36.9, 206.8 |

| ²H | Expected signals corresponding to CD₃ and CD₂ groups | Not Applicable |

| Isotopic Purity | >95% by NMR[1] | Not Applicable |

Mass Spectrometry (MS)

The mass spectrum of 2,5-Hexanedione-D10 is characterized by a molecular ion peak at m/z 124, reflecting the incorporation of ten deuterium atoms. The fragmentation pattern will also differ significantly from its non-deuterated counterpart.

Table 2: Mass Spectrometry Data

| Parameter | 2,5-Hexanedione-D10 | 2,5-Hexanedione (for comparison) |

| Ionization Mode | Electron Ionization (EI) - Typical | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 124 | m/z 114 |

| Key Fragments | Expected fragments reflecting deuterated moieties | m/z 43 (CH₃CO⁺), 57, 71, 99 |

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Hexanedione-D10 will exhibit characteristic C-D stretching and bending vibrations at lower frequencies compared to the C-H vibrations in the non-deuterated form.

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | 2,5-Hexanedione-D10 (Expected) | 2,5-Hexanedione (Typical) |

| C=O Stretch | ~1715 cm⁻¹ | ~1715 cm⁻¹ |

| C-D Stretch | ~2100-2250 cm⁻¹ | Not Applicable |

| C-H Stretch | Not Applicable | ~2850-3000 cm⁻¹ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for a specific batch of 2,5-Hexanedione-D10 are typically found in the Certificate of Analysis provided by the supplier. The following are generalized protocols representative of standard analytical techniques.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : The neat sample is dissolved in an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

¹H NMR : Standard proton NMR is performed to confirm the absence of significant proton signals, verifying the high level of deuteration.

-

¹³C NMR : A proton-decoupled ¹³C NMR spectrum is acquired to identify the carbon signals.

-

²H NMR : A deuterium NMR spectrum is run to confirm the presence and chemical environments of the deuterium atoms.

Mass Spectrometry

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC.

-

GC Separation : The sample is passed through a capillary column (e.g., DB-5ms) to ensure purity before entering the mass spectrometer.

-

MS Analysis : The mass spectrometer is operated in full scan mode to obtain the mass spectrum, including the molecular ion and fragmentation pattern.

Infrared Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Visualizations

The following diagrams illustrate the chemical structure and a conceptual workflow for the spectral analysis of 2,5-Hexanedione-D10.

References

Navigating the Acquisition and Application of 2,5-Hexanedione-D10: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the procurement and application of isotopically labeled internal standards are critical for ensuring the accuracy and reliability of analytical data. This guide provides an in-depth overview of 2,5-Hexanedione-D10, a deuterated analog of the neurotoxic metabolite of n-hexane, covering its procurement, pricing landscape, and a detailed experimental protocol for its use in a common analytical workflow.

Understanding 2,5-Hexanedione-D10

2,5-Hexanedione-D10 (CAS No. 97135-07-4) is a stable isotope-labeled form of 2,5-Hexanedione. The ten hydrogen atoms in its structure are replaced with deuterium, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological matrices. Its use is crucial in toxicology studies, occupational exposure monitoring, and pharmacokinetic research to accurately measure the levels of this biomarker of n-hexane exposure.

Procurement and Pricing

Obtaining a precise price per milligram for 2,5-Hexanedione-D10 is challenging as most chemical suppliers do not list prices publicly. The cost is influenced by factors such as the quantity purchased, purity, and the specific vendor. Researchers typically need to request a quote directly from the suppliers.

Several reputable suppliers offer 2,5-Hexanedione-D10. Below is a summary of key suppliers and the typical purchasing process:

| Supplier | Available Quantities | Pricing Information |

| LGC Standards | Typically offered in 100 mg, 250 mg, and 500 mg quantities. | Price available upon request; requires user login or direct inquiry. |

| Toronto Research Chemicals (TRC) | Available in various quantities, often starting from 1 mg. | Pricing is not publicly listed and requires a direct quote. |

| MedChemExpress | Custom quantities may be available. | Price available upon request. |

| HPC Standards | Offered in specific quantities (e.g., 10 mg). | Price is available "On request". |

| Clinivex | Various quantities available. | Requires direct contact for pricing. |

Note: The above information is based on publicly available data from supplier websites and may be subject to change. It is highly recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocol: Quantification of 2,5-Hexanedione in Urine using GC-MS with 2,5-Hexanedione-D10 as an Internal Standard

This protocol outlines a standard method for the analysis of 2,5-Hexanedione in urine samples, a common application for its deuterated analog.

1. Materials and Reagents:

-

2,5-Hexanedione (analytical standard)

-

2,5-Hexanedione-D10 (internal standard)

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Dichloromethane (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Urine samples (from exposed and control subjects)

-

Gas chromatograph-mass spectrometer (GC-MS)

2. Preparation of Standard Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,5-Hexanedione and 2,5-Hexanedione-D10 in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 2,5-Hexanedione stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Internal Standard Working Solution (1 µg/mL): Dilute the 2,5-Hexanedione-D10 stock solution with methanol.

3. Sample Preparation (Hydrolysis and Extraction):

-

To 1 mL of urine sample, add 50 µL of the 1 µg/mL 2,5-Hexanedione-D10 internal standard working solution and 100 µL of concentrated HCl.

-

Vortex the mixture and incubate at 90°C for 1 hour to hydrolyze the conjugated metabolites.

-

Cool the sample to room temperature.

-

Add 2 mL of dichloromethane and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the lower organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of methanol for GC-MS analysis.

4. GC-MS Analysis:

-

GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Conditions: Operate in electron ionization (EI) mode at 70 eV. Use selected ion monitoring (SIM) to monitor characteristic ions for 2,5-Hexanedione (e.g., m/z 57, 85, 114) and 2,5-Hexanedione-D10 (e.g., m/z 64, 92, 124).

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of 2,5-Hexanedione to the peak area of 2,5-Hexanedione-D10 against the concentration of the calibration standards.

-

Determine the concentration of 2,5-Hexanedione in the urine samples by interpolating the peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for the quantification of 2,5-Hexanedione in urine.

Caption: Metabolic pathway of n-hexane leading to the formation of 2,5-Hexanedione.

Methodological & Application

LC-MS/MS method for detection of 2,5-Hexanedione-D10

An LC-MS/MS method for the sensitive and selective quantification of 2,5-Hexanedione-D10, a deuterated internal standard for 2,5-Hexanedione (2,5-HD), is critical for toxicology studies and occupational exposure monitoring. 2,5-HD is the primary neurotoxic metabolite of the industrial solvent n-hexane and its precursor, methyl n-butyl ketone.[1] Accurate measurement of 2,5-HD in biological matrices, typically urine, serves as a reliable biomarker of exposure.[2][3] The use of a stable isotope-labeled internal standard like 2,5-Hexanedione-D10 is essential for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[4]

This application note provides a detailed protocol for the determination of total 2,5-HD in urine using a method involving acid hydrolysis, liquid-liquid extraction (LLE), and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of n-Hexane

The solvent n-hexane is metabolized in the body through a series of oxidation steps to form several intermediates, with the ultimate neurotoxic metabolite being 2,5-hexanedione.[5] Understanding this pathway is crucial for interpreting biomonitoring data.

Caption: Metabolic conversion of n-Hexane to the neurotoxic metabolite 2,5-Hexanedione.

Experimental Protocols

Sample Preparation: Acid Hydrolysis and Liquid-Liquid Extraction

To measure "total" 2,5-HD, an acid hydrolysis step is performed to convert precursor metabolites, such as 4,5-dihydroxy-2-hexanone, into 2,5-HD. This provides a more comprehensive measure of n-hexane exposure.

Materials:

-

Urine samples

-

2,5-Hexanedione-D10 internal standard solution (in methanol)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Sodium Chloride (NaCl)

-

15 mL screw-cap glass tubes

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Pipette 5.0 mL of urine into a 15 mL screw-cap glass tube.

-

Spike the sample with the 2,5-Hexanedione-D10 internal standard solution to achieve the desired final concentration.

-

Add concentrated HCl to acidify the urine to a pH of 0.5 - 1.0.

-

Cap the tube tightly and heat at 90-100°C for 30 minutes in a heating block or water bath.

-

Allow the sample to cool to room temperature.

-

Add NaCl (approximately 1 g) to the tube and vortex to saturate the aqueous phase.

-

Add 5.0 mL of dichloromethane to the tube.

-

Shake vigorously for 5 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

-

Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for 2,5-HD and its D10-labeled internal standard must be optimized for the specific instrument being used. The transitions provided below are theoretical and based on the protonated precursor ions [M+H]+ and plausible fragmentation pathways.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 Reverse Phase Column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, return to initial |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI) or APCI |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Instrument Dependent |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Proposed MRM Transitions (Requires Experimental Optimization)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| 2,5-Hexanedione | 115.1 | 97.1 | 15 | Quantifier |

| 2,5-Hexanedione | 115.1 | 57.1 | 20 | Qualifier |

| 2,5-Hexanedione-D10 | 125.1 | 107.1 | 15 | Quantifier |

| 2,5-Hexanedione-D10 | 125.1 | 62.1 | 20 | Qualifier |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described LC-MS/MS method. These values are based on performance data from similar analytical methods for 2,5-hexanedione.

| Parameter | Expected Performance |

| Linearity Range | 0.05 - 10 mg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.02 mg/L |

| Limit of Quantification (LOQ) | 0.05 mg/L |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Workflow Diagram

The entire process from sample collection to final data analysis follows a structured workflow to ensure reproducibility and accuracy.

Caption: Workflow for the quantification of 2,5-Hexanedione in urine samples.

References

- 1. cdc.gov [cdc.gov]

- 2. Evaluation of 2,5-hexanedione in urine of workers exposed to n-hexane in Brazilian shoe factories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of urinary 2,5-hexanedione concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of n-hexane, 2-hexanone and 2,5-hexanedione in biological tissues by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application of 2,5-Hexanedione-D10 in Urine Analysis for Biomonitoring of n-Hexane Exposure

Application Note AP-25HD-1125

Introduction

2,5-Hexanedione (2,5-HD) is the primary neurotoxic metabolite of n-hexane, a solvent commonly used in industrial settings such as printing, shoemaking, and furniture manufacturing.[1][2] Chronic exposure to n-hexane can lead to peripheral neuropathy, making the biomonitoring of its metabolites in urine a critical tool for assessing occupational exposure and health risks.[1][3] The quantitative analysis of 2,5-HD in urine provides a reliable measure of n-hexane uptake.[4] For accurate quantification using mass spectrometry-based methods, the use of a stable isotope-labeled internal standard is paramount. 2,5-Hexanedione-D10 (2,5-HD-D10), a deuterated analog of 2,5-HD, serves as an ideal internal standard for isotope dilution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in extraction efficiency and instrument response.

This document provides detailed protocols for the determination of 2,5-hexanedione in human urine, employing 2,5-Hexanedione-D10 as an internal standard. The methodologies described are intended for researchers, scientists, and drug development professionals involved in occupational toxicology and pharmacokinetic studies.

Metabolic Pathway of n-Hexane

The biotransformation of n-hexane to its neurotoxic metabolite, 2,5-hexanedione, involves a series of oxidative steps. Understanding this pathway is essential for interpreting biomonitoring data.

Caption: Metabolic conversion of n-Hexane to 2,5-Hexanedione.

Experimental Protocols

Two primary methods for the analysis of 2,5-hexanedione in urine are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods utilize 2,5-Hexanedione-D10 as an internal standard.

Protocol 1: Determination of Total 2,5-Hexanedione by GC-MS with Acid Hydrolysis

This method measures the "total" 2,5-HD, which includes both the free form and the amount liberated from its precursors through acid hydrolysis.

1. Sample Preparation (Acid Hydrolysis and Liquid-Liquid Extraction)

Caption: Workflow for GC-MS analysis of total 2,5-Hexanedione.

-

Pipette 5.0 mL of urine into a 15 mL glass screw-cap tube.

-

Spike the sample with 100 µL of a 10 µg/mL solution of 2,5-Hexanedione-D10 in methanol.

-

Using a magnetic stirrer, add concentrated HCl dropwise until the pH of the urine is between 0.5 and 1.0.

-

Cap the tube and heat in a water bath at 100°C for 30 minutes.

-

Allow the sample to cool completely to room temperature.

-

Add 2 mL of dichloromethane, cap the tube, and vortex vigorously for 1 minute.

-

Centrifuge the sample to facilitate phase separation.

-

Carefully transfer the lower organic layer (dichloromethane) to a GC autosampler vial.

2. GC-MS Instrumental Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL, splitless

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 min

-

Ramp: 10°C/min to 80°C, hold for 5 min

-

Ramp: 20°C/min to 200°C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.4 mL/min

-

MSD Transfer Line: 250°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

2,5-Hexanedione: m/z 55, 99

-

2,5-Hexanedione-D10: m/z 62, 108 (illustrative, based on expected fragmentation)

-

Protocol 2: Determination of Free 2,5-Hexanedione by LC-MS/MS

This method quantifies the unbound "free" 2,5-HD and is considered by some to be a more reliable biomarker of recent exposure as it avoids the variability of the hydrolysis step.

1. Sample Preparation (Solid Phase Extraction)

-

Pipette 1 mL of urine into a polypropylene tube.

-

Spike with 50 µL of a 10 µg/mL solution of 2,5-Hexanedione-D10 in methanol.

-

Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

2,5-Hexanedione: Precursor ion m/z 115.1 -> Product ions m/z 57.1, 97.1

-

2,5-Hexanedione-D10: Precursor ion m/z 125.1 -> Product ions m/z 62.1, 106.1 (illustrative)

-

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of 2,5-hexanedione in urine based on published methods.

Table 1: GC-based Method Performance

| Parameter | Value | Reference |

| Linearity Range | 0.075 - 20.0 mg/L | |

| Limit of Detection (LOD) | 0.025 mg/L | |

| Limit of Quantification (LOQ) | 0.075 mg/L | |

| Precision (%RSD) | < 7.0% | |

| Recovery | 78.9% (at 10 mg/L) |

Table 2: LC-MS/MS-based Method Performance

| Parameter | Value | Reference |

| Linearity Range | 0.05 - 10 mg/L | |

| Limit of Detection (LOD) | 0.05 mg/L in urine | |

| Intra-day Precision (%RSD) | 1.3 - 5.3% | |

| Inter-day Precision (%RSD) | 1.3 - 5.3% |

Conclusion

The use of 2,5-Hexanedione-D10 as an internal standard provides the highest level of accuracy and precision for the quantification of 2,5-hexanedione in urine. The detailed GC-MS and LC-MS/MS protocols herein offer robust and reliable methods for the biomonitoring of n-hexane exposure in occupational and environmental health settings. The choice between measuring "total" or "free" 2,5-hexanedione will depend on the specific objectives of the study. These application notes serve as a comprehensive guide for the implementation of this important analytical methodology.

References

- 1. Urinary 2,5 hexanedione as a biomarker of n-hexane exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 3. Biological monitoring of occupational exposure to n-hexane by measurement of urinary 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study on biological monitoring of n-hexane exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Spiking Samples with 2,5-Hexanedione-D10 for Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Hexanedione is the primary neurotoxic metabolite of n-hexane and methyl n-butyl ketone.[1][2][3] Accurate quantification of 2,5-hexanedione in biological matrices is crucial for toxicological studies, occupational exposure monitoring, and in the development of drugs where n-hexane may be used as a solvent.[2][4] The use of a stable isotope-labeled internal standard, such as 2,5-Hexanedione-D10, is the gold standard for achieving high accuracy and precision in quantitative analysis by mass spectrometry. This application note provides a detailed protocol for spiking biological samples, primarily urine, with 2,5-Hexanedione-D10 for its subsequent analysis.

The protocol described herein is based on established methods involving acid hydrolysis to convert n-hexane metabolites to 2,5-hexanedione, followed by extraction and analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for preparing and spiking samples with 2,5-Hexanedione-D10.

Reagents and Materials

-

2,5-Hexanedione (analyte standard)

-

2,5-Hexanedione-D10 (internal standard)

-

Methanol (HPLC or GC grade)

-

Dichloromethane (DCM, HPLC or GC grade)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Chloride (NaCl)

-

Sodium Sulfate (Na2SO4), anhydrous

-

Control matrix (e.g., pooled human urine)

-

Volumetric flasks, pipettes, and syringes

-

Glass culture tubes with Teflon-lined caps

-

Centrifuge

-

Water bath or heating block

-

GC-MS or LC-MS system

Preparation of Standard Solutions

a. Primary Stock Solutions (Analyte and Internal Standard): Prepare primary stock solutions of 2,5-hexanedione and 2,5-Hexanedione-D10 in methanol at a concentration of 1 mg/mL. Store these solutions at 4°C in the dark.

b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of 2,5-hexanedione with the control matrix (e.g., urine) to create a calibration curve. The concentration range should be selected based on the expected sample concentrations.

c. Spiking Solution (Internal Standard): Prepare a working solution of 2,5-Hexanedione-D10 in the extraction solvent (e.g., dichloromethane) at a concentration appropriate for the analytical method. A typical concentration might be 5 µg/mL.

Sample Preparation and Spiking Protocol (Urine)

This protocol is optimized for urine samples and includes a critical acid hydrolysis step.

-

Sample Aliquoting: Transfer 5.0 mL of each urine sample, calibration standard, and quality control sample into separate glass culture tubes.

-

Acid Hydrolysis:

-

Adjust the pH of each sample to between 0.5 and 1.0 by adding concentrated HCl. This step is critical for consistent results as it facilitates the conversion of n-hexane metabolites to 2,5-hexanedione.

-

Cap the tubes and heat them in a water bath at 90-100°C for 30 minutes.

-

Allow the tubes to cool to room temperature.

-

-

Internal Standard Spiking and Extraction:

-

Add a precise volume of the 2,5-Hexanedione-D10 spiking solution to each tube. For example, add 2 mL of a 5 µg/mL solution in dichloromethane.

-

Add NaCl to the aqueous phase to enhance extraction efficiency (salting-out effect).

-

Vigorously shake the tubes for approximately one minute to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.

-

-

Phase Separation:

-

Centrifuge the tubes to facilitate the separation of the aqueous and organic layers.

-

Carefully transfer the bottom organic layer (dichloromethane) to a clean autosampler vial for analysis.

-

Logical Workflow for Internal Standard Use

Caption: Logic of using an internal standard for quantification.

Experimental Workflow Diagram

Caption: Experimental workflow for sample preparation and analysis.

Data Presentation

The use of 2,5-Hexanedione-D10 as an internal standard allows for robust and reliable quantification. Below are tables summarizing typical performance data from analytical methods for 2,5-hexanedione in urine.

Table 1: Method Performance Characteristics

| Parameter | HS-SPME-GC-FID | LC-MS/MS |

| Linearity Range | 0.075 - 20.0 mg/L | 0.5 - 5.0 mg/L (demonstrated) |

| Limit of Detection (LOD) | 0.025 mg/L | Not explicitly stated |

| Limit of Quantification (LOQ) | 0.075 mg/L | Not explicitly stated |

| Precision (RSD) | < 7.0% | 1.3 - 5.3% |

Table 2: Example Spiking Concentrations and Recoveries

| Matrix | Analyte Spike Level | Internal Standard Concentration | Average Recovery (%) |

| Pooled Urine | 2.1 - 210 µg/mL | 5 µg/mL (in DCM) | 90.8 - 95.1% |

| Synthetic Urine | 0.02 - 2.0 µg/mL | 5 µg/mL (in DCM) | 90.8 - 100% |

Conclusion

This application note provides a comprehensive protocol for the use of 2,5-Hexanedione-D10 as an internal standard for the accurate quantification of 2,5-hexanedione in biological samples. The detailed experimental procedure, including the critical acid hydrolysis step, ensures reliable and reproducible results. The provided workflows and data tables serve as a valuable resource for researchers, scientists, and drug development professionals engaged in toxicological and metabolic studies involving n-hexane. Adherence to this protocol will enable the generation of high-quality analytical data essential for informed decision-making in research and development.

References

Application Note: Analysis of 2,5-Hexanedione in Environmental Samples using 2,5-Hexanedione-D10 as an Internal Standard

Introduction

2,5-Hexanedione is a neurotoxic metabolite of n-hexane, a common solvent used in various industrial applications. The presence of n-hexane and its metabolites in the environment is a significant concern due to their potential health impacts. Accurate and sensitive monitoring of 2,5-hexanedione in environmental matrices such as water and soil is crucial for assessing contamination and exposure risks. This application note describes a robust and reliable method for the determination of 2,5-hexanedione in environmental samples using gas chromatography-mass spectrometry (GC-MS) with 2,5-Hexanedione-D10 as an internal standard. The use of a deuterated internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2]

Principle

This method involves the extraction of 2,5-hexanedione from environmental samples, followed by analysis using GC-MS. 2,5-Hexanedione-D10 is added to the sample at the beginning of the preparation process to serve as an internal standard. The quantification is based on the ratio of the peak area of the target analyte (2,5-hexanedione) to that of the internal standard (2,5-Hexanedione-D10). This approach minimizes errors that may arise from sample loss during extraction and inconsistencies in injection volume.

Instrumentation and Reagents

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Reagents:

-

2,5-Hexanedione (analytical standard)

-

2,5-Hexanedione-D10 (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Sodium chloride

-

Hydrochloric acid

-

Anhydrous sodium sulfate

-

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of 2,5-hexanedione using GC-MS with an internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.075 - 20.0 mg/L | [3][4] |

| Limit of Detection (LOD) | 0.025 mg/L | [3] |

| Limit of Quantitation (LOQ) | 0.075 mg/L | |

| Precision (%RSD) | < 7.0% | |

| Recovery | 78.9% |

Experimental Protocols

Protocol 1: Analysis of 2,5-Hexanedione in Water Samples

-

Sample Collection: Collect water samples in clean glass vials with Teflon-lined caps.

-

Sample Preparation:

-

To a 5 mL water sample, add a known amount of 2,5-Hexanedione-D10 internal standard solution.

-

Acidify the sample to a pH of approximately 0.5 with concentrated hydrochloric acid.

-

Heat the sample at 90-100°C for 30 minutes.

-

Allow the sample to cool to room temperature.

-

-

Extraction:

-

Add sodium chloride to the cooled sample and vortex to dissolve.

-

Add 2 mL of dichloromethane and shake vigorously for 1 minute.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the bottom organic layer (dichloromethane) to a clean vial.

-

Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Inject an aliquot of the dried extract into the GC-MS system.

-

The GC-MS conditions should be optimized for the separation and detection of 2,5-hexanedione and its deuterated internal standard.

-

Protocol 2: Analysis of 2,5-Hexanedione in Soil Samples

-

Sample Collection: Collect soil samples in clean glass jars.

-

Sample Preparation:

-

Weigh 5 g of the soil sample into a centrifuge tube.

-

Add a known amount of 2,5-Hexanedione-D10 internal standard solution.

-

Add 10 mL of a 1:1 mixture of acetone and n-hexane and vortex for 1 minute.

-

Sonicate the sample for 15 minutes.

-

-

Extraction:

-

Centrifuge the sample and decant the supernatant into a clean tube.

-